molecular formula C6H8N2<br>C6H4(NH2)2<br>C6H8N2 B120857 o-Phenylenediamine CAS No. 95-54-5

o-Phenylenediamine

Cat. No.: B120857
CAS No.: 95-54-5
M. Wt: 108.14 g/mol
InChI Key: GEYOCULIXLDCMW-UHFFFAOYSA-N
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Description

o-Phenylenediamine, also known as benzene-1,2-diamine, is an organic compound with the formula C6H4(NH2)2. This aromatic diamine is an important precursor to many heterocyclic compounds. It appears as a white solid, although samples can darken due to oxidation by air. It is isomeric with m-phenylenediamine and p-phenylenediamine .

Mechanism of Action

Target of Action

o-Phenylenediamine (OPD) is an aromatic diamine that is often used as a precursor to many heterocyclic compounds . It is commonly used as a signaling agent for colorimetric assays, where it interacts with horseradish peroxidase (HRP) or its nanoparticle mimics . It also shows promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .

Mode of Action

OPD undergoes oxidative dimerization to 2,3-diaminophenazine (DAP), a process catalyzed by conventional horseradish peroxidase (HRP) or its nanoparticle mimics . This reaction changes the color of OPD from colorless to yellow, which is used in colorimetric assays . In addition, OPD can undergo condensation with amino acids such as glycine, alanine, aspartic acid, and L-proline via the Phillips reaction .

Biochemical Pathways

The oxidative dimerization of OPD to DAP is a key biochemical pathway influenced by OPD . This pathway is particularly important in colorimetric assays, where the color change resulting from this reaction is used to quantify specific targets . Furthermore, the condensation of OPD with amino acids via the Phillips reaction leads to the formation of various compounds, expanding its biochemical influence .

Result of Action

The primary result of OPD’s action is the color change from colorless to yellow due to the oxidative dimerization to DAP . This color change is used in colorimetric assays to quantify specific targets . Additionally, compounds synthesized from OPD and amino acids have shown promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .

Action Environment

The action of OPD can be influenced by various environmental factors. For instance, the gold nanoparticle-catalyzed oxidation of OPD can exhibit nonmonotonic extinction transitions at 425 nm . The modification of reaction variables, including reactant concentrations, anion types, and temperature, determines how nonmonotonic the extinction transition could be . Furthermore, OPD has been used in the detection of Hg (II) in environmental water , indicating its potential role in environmental monitoring.

Biochemical Analysis

Biochemical Properties

o-Phenylenediamine is known to condense with ketones and aldehydes to give rise to various valuable products . Its reactions with formic acids produce benzimidazole . Other carboxylic acids give 2-substituted benzimidazoles . It is also used as a precursor molecule for the synthesis of carbon quantum dots (CNDs), which have unique chemical properties, biocompatibility, and low toxicity .

Cellular Effects

This compound has shown promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa . It has also been reported to induce rhabdomyolysis, a disorder characterized by acute damage of the sarcolemma of the skeletal muscle .

Molecular Mechanism

This compound is first oxidized to the reactive o-quinone diimine, which reacts with another molecule of this compound to form 2,3-diaminophenazine . In subsequent reactions, trimers and higher oligomers can be formed from the dimeric diaminophenazine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the gold nanoparticle-catalyzed oxidation of OPD could exhibit nonmonotonic extinction transitions at 425 nm .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is used in the synthesis of heterocyclic compounds used as pesticides, dyes, or corrosion inhibitors .

Transport and Distribution

It is soluble in hot water , suggesting that it could be transported and distributed within cells and tissues via aqueous channels.

Comparison with Similar Compounds

Properties

IUPAC Name

benzene-1,2-diamine
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InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
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InChI Key

GEYOCULIXLDCMW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)N
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Molecular Formula

C6H8N2, Array
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Related CAS

25667-98-5, 615-28-1 (di-hydrochloride)
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DSSTOX Substance ID

DTXSID3025881
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Molecular Weight

108.14 g/mol
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Physical Description

1,2-phenylenediamine appears as colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. Used in manufacture of dyes, photography, organic synthesis., Other Solid, Colorless to brownish-yellow solid that darkens on exposure to light and air; [CHEMINFO], BROWN-TO-YELLOW CRYSTALS. TURNS DARK ON EXPOSURE TO LIGHT., Colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid.
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Boiling Point

493 to 496 °F at 760 mmHg (NTP, 1992), 257 °C, 256-258 °C, 493-496 °F
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Flash Point

313 °F (NFPA, 2010), 313 °F; 156 °C (Closed cup), 156 °C c.c., 313 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Because of ... limited solubility in cold water/o-phenylenediamine/ can be recrystalized from water, Freely soluble in alcohol, chloroform, ether, Soluble in water, ethyl ether, benzene, chloroform; very soluble in ethanol, In water, 4.07X10+4 mg/L at 35 °C, Solubility in water, g/100ml at 35 °C: 0.4
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Vapor Density

Relative vapor density (air = 1): 3.73
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Vapor Pressure

2.06X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.0013
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Color/Form

Brownish-yellow leaflets from water; plates from chloroform, Tan crystals or leaflets from water, White crystalline solid when pure

CAS No.

95-54-5
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Melting Point

216 to 219 °F (NTP, 1992), 219 °F, 102.1 °C, 103-104 °C, 216-219 °F
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Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Reaction Step Two
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Type
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Reaction Step Three
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Reaction Step Four
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Quantity
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Reaction Step Five
Yield
70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
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Reaction Step Two
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0 (± 1) mol
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28 g
Type
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Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
Quantity
0 (± 1) mol
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Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Phenylenediamine
Reactant of Route 2
o-Phenylenediamine
Reactant of Route 3
o-Phenylenediamine
Reactant of Route 4
o-Phenylenediamine
Reactant of Route 5
o-Phenylenediamine
Reactant of Route 6
o-Phenylenediamine

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